molecular formula C9H7BrN2O B3035250 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 30493-41-5

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B3035250
CAS RN: 30493-41-5
M. Wt: 239.07 g/mol
InChI Key: DDVXKYXTMIQMPV-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 30493-41-5. It has a molecular weight of 239.07 and its IUPAC name is 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone . It is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves a mixture of 6-bromo-3-iodoimidazo[1,2-alpha]pyridine, 1-ethoxyvinyltri-n-butyltin, and dichlorobis(triphenylphosphine)-palladium(II) in 1,4-dioxane . The mixture is heated to 100°C in a sealed tube for 16 hours. After cooling, it is diluted with ethyl acetate, filtered through a pad of silica gel, and concentrated under reduced pressure .


Molecular Structure Analysis

The InChI code for 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is 1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a solid compound . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.12, indicating its lipophilicity . The compound is soluble, with a solubility of 0.113 mg/ml .

Scientific Research Applications

Organic Syntheses

6-Bromoimidazo[1,2-a]pyridine: finds utility in organic synthesis. Researchers use it as a building block to create more complex molecules. For instance, it serves as a precursor for the synthesis of other heterocyclic compounds. The bromine atom at the 6-position allows for diverse functionalization, making it a versatile starting material.

a. Drug Design: Researchers explore derivatives of 6-bromoimidazo[1,2-a]pyridine to design novel drugs. By modifying its structure, they aim to develop compounds with improved pharmacological properties. For example, it has been investigated as a scaffold for kinase inhibitors.

b. Kinase Inhibition: Kinases are enzymes involved in cell signaling pathways. Inhibiting specific kinases can disrupt downstream signaling and induce apoptosis (cell death) in cancer cells. Studies have explored 6-bromoimidazo[1,2-a]pyridine derivatives as potential kinase inhibitors, including those targeting ROR1 and Aurora kinases .

c. PI3K Pathway Modulation: Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) pathway is associated with cancer progression. Researchers have investigated PI3K inhibitors for cancer treatment. While not directly mentioned for this compound, it’s an area of interest .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXKYXTMIQMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259168
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

CAS RN

30493-41-5
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30493-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(E)-N′-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (2.0 g, 8.8 mmol), 1-chloropropan-2-one (1.2 mL, 1.4 g, 15 mmol), NaHCO3 (1.3 g, 15.5 mmol) in 2-propanol (30 mL) were heated at 90° C. under nitrogen for 12 h. The dark reaction mixture was cooled and the dense heterogeneous suspension was diluted with water. The solid was collected by filtration, washed with water and dried to obtain 1.0 g of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one. 1H NMR (300 MHz, DMSO-d6) δ 9.62 (d, J=1.9 Hz, 1H), 8.61 (s, 1H), 7.81 (d, J=9.5 Hz, 1H), 7.75 (dd, J=9.5, 1.9 Hz, 1H), 2.55 (s, 3H). See Bioorg. Med. Chem. Lett. 15(1), 403-412 (2007); Int'l Pat. App. Pub, no. 2009/158011.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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